molecular formula C7H7IN2O2 B13004925 2-iodo-N-methyl-6-nitroaniline

2-iodo-N-methyl-6-nitroaniline

Cat. No.: B13004925
M. Wt: 278.05 g/mol
InChI Key: FRVMAQATEFIDGZ-UHFFFAOYSA-N
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Description

2-Iodo-N-methyl-6-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an iodine atom, a methyl group, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-methyl-6-nitroaniline typically involves multiple steps. One common method starts with the nitration of N-methylaniline to introduce the nitro group. This is followed by iodination to attach the iodine atom to the aromatic ring. The reaction conditions often involve the use of strong acids and oxidizing agents to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-methyl-6-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-iodo-N-methyl-6-aminoaniline, while substitution reactions can produce various derivatives depending on the nucleophile employed.

Scientific Research Applications

2-Iodo-N-methyl-6-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-iodo-N-methyl-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate electrophilic aromatic substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-nitroaniline: Similar structure but lacks the iodine atom.

    2-Iodoaniline: Contains the iodine atom but lacks the nitro and methyl groups.

    N-Methyl-6-nitroaniline: Similar but without the iodine atom

Uniqueness

2-Iodo-N-methyl-6-nitroaniline is unique due to the combination of the iodine, nitro, and methyl groups on the aniline ring

Properties

Molecular Formula

C7H7IN2O2

Molecular Weight

278.05 g/mol

IUPAC Name

2-iodo-N-methyl-6-nitroaniline

InChI

InChI=1S/C7H7IN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3

InChI Key

FRVMAQATEFIDGZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=C1I)[N+](=O)[O-]

Origin of Product

United States

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